Hydroxyuroporphyrin I
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Overview
Description
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as heme and chlorophyll. This specific compound is known for its extensive carboxylic acid functional groups, making it highly soluble in water and useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid typically involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin ring. Subsequent carboxylation reactions introduce the carboxyethyl and carboxymethyl groups. The reaction conditions often require controlled temperatures and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Purification processes such as crystallization, chromatography, and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the oxidation state of the central metal ion if present.
Substitution: Substitution reactions can occur at the carboxylic acid groups, leading to ester or amide formation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various porphyrin derivatives with modified functional groups, which can be tailored for specific applications in research and industry.
Scientific Research Applications
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other porphyrin derivatives and studying their chemical properties.
Biology: Employed in the study of heme proteins and their functions in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid involves its ability to coordinate with metal ions and participate in redox reactions. The compound’s extensive conjugated system allows it to absorb light and transfer energy, making it effective in photodynamic therapy. The molecular targets include cellular components such as membranes and proteins, leading to oxidative damage and cell death.
Comparison with Similar Compounds
Similar Compounds
Uroporphyrin I: Similar in structure but with different functional groups.
Coproporphyrin III: Another porphyrin derivative with distinct carboxylic acid groups.
Pentacarboxyl porphyrinogen III: Shares the porphyrin core structure but differs in the number and position of carboxylic acid groups.
Uniqueness
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is unique due to its specific arrangement of carboxyethyl and carboxymethyl groups, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high water solubility and specific chemical reactivity.
Properties
CAS No. |
125219-57-0 |
---|---|
Molecular Formula |
C40H38N4O17 |
Molecular Weight |
846.7 g/mol |
IUPAC Name |
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O17/c45-30(46)5-1-16-20(9-34(53)54)27-14-25-17(2-6-31(47)48)21(10-35(55)56)28(42-25)15-29-22(11-36(57)58)19(4-8-33(51)52)38(44-29)40(61)39-23(12-37(59)60)18(3-7-32(49)50)26(43-39)13-24(16)41-27/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
CRPMIZYLIQPTEL-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |
Canonical SMILES |
C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |
Synonyms |
hydroxyuroporphyrin I |
Origin of Product |
United States |
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